1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)
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Overview
Description
1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) can be achieved through several routes. One common method involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another approach includes palladium-catalyzed reactions, such as 1,2-aminoacyloxylation of cyclopentenes, to build the desired bicyclic structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used in the preparation of agonists at nicotinic acetylcholine receptors, which are important for developing treatments for neurological disorders . Additionally, it serves as an impurity in the synthesis of Cevimeline, a muscarinic receptor agonist used to treat dry mouth in patients with Sjögren’s syndrome . In organic synthesis, it is utilized as a building block for creating more complex molecules .
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The pathways involved in its action are related to neurotransmission and signal transduction .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) can be compared to other bicyclic compounds, such as 2-azabicyclo[2.2.1]heptanes and 8-azabicyclo[3.2.1]octane . These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) lies in its specific arrangement of atoms and its ability to interact with nicotinic acetylcholine receptors .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-azabicyclo[2.2.2]oct-2-en-2-ol |
InChI |
InChI=1S/C8H13NO2/c10-5-7-6-1-3-9(4-2-6)8(7)11/h6,10-11H,1-5H2 |
InChI Key |
JSOHLALRJZKXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=C2O)CO |
Origin of Product |
United States |
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